Dimethyl ethylsuccinate
Description
Overview of Succinate (B1194679) Esters in Contemporary Organic Synthesis
Succinate esters are a class of organic compounds derived from succinic acid. They are characterized by the presence of one or more ester functional groups attached to the succinate backbone. These esters, including well-known examples like diethyl succinate and dimethyl succinate, are recognized for their utility as versatile building blocks and intermediates in a multitude of synthetic transformations. wikipedia.orgchemnet.comontosight.ai Their applications span from the synthesis of pharmaceuticals and agrochemicals to the production of plasticizers and polymers. ontosight.aichemicalbook.com
The reactivity of succinate esters is largely dictated by the ester groups, which can participate in a variety of reactions. A cornerstone reaction involving succinate esters is the Stobbe condensation, where they react with aldehydes or ketones in the presence of a strong base to form alkylidenesuccinic acids or their corresponding esters. wikipedia.orgcdnsciencepub.com This reaction is a powerful tool for carbon-carbon bond formation. Furthermore, succinate esters can undergo acyloin condensation to yield cyclic α-hydroxy ketones, demonstrating their utility in the synthesis of carbocyclic systems. wikipedia.org They also serve as precursors to other valuable compounds; for instance, condensation with oxalate (B1200264) esters can lead to the formation of ketoglutaric acid. wikipedia.org
The choice of the esterifying alcohol (e.g., methanol (B129727), ethanol) can influence the physical and chemical properties of the resulting succinate ester, such as its boiling point, solubility, and reactivity. chemnet.comorgsyn.org This tunability allows chemists to select the most appropriate succinate ester for a specific synthetic purpose. The transesterification of succinate esters, such as the conversion of dimethyl succinate to diethyl succinate, further highlights their versatility in synthetic chemistry. googleapis.com
Significance of Dimethyl Ethylsuccinate as a Molecular Scaffold and Research Substrate
This compound, with its specific combination of methyl and ethyl ester groups, presents a unique profile as a molecular scaffold. The differential reactivity of the two distinct ester functionalities can, in principle, be exploited for selective chemical modifications, offering a pathway to complex molecular architectures. This inherent asymmetry makes it a valuable substrate for investigating reaction mechanisms and developing new synthetic methodologies.
The succinate core of this compound provides a four-carbon chain that can be readily functionalized or incorporated into larger molecular frameworks. This is particularly relevant in the construction of heterocyclic compounds and other complex organic molecules. For example, succinate units are integral to the structure of certain phenanthridines, and methods have been developed for their photochemical synthesis using diazo compounds as succinate precursors. acs.org The succinate moiety in these products can be further transformed into other valuable structures like γ-butyrolactone and tetrahydrofuran (B95107). acs.org
The use of succinate esters as a scaffold extends to the development of polymeric materials and prodrugs. For instance, polymers incorporating succinate units have been designed for use in resorbable medical devices. google.com In medicinal chemistry, the succinate scaffold can be used to link therapeutic agents to enhance their delivery and efficacy. researchgate.net While specific research on this compound as a scaffold is an emerging area, the established utility of the broader succinate ester class points towards its significant potential.
Current Research Landscape and Knowledge Gaps
Current research involving succinate esters is vibrant and multifaceted. Studies continue to explore their applications in various fields. For instance, recent work has focused on the synthesis of succinate prodrugs of curcuminoids for potential cancer treatment. mdpi.com Other research has delved into the synthesis of dialkyl succinylsuccinate esters as intermediates for pigments. googleapis.com The continuous synthesis of derivatives like dimethyl acetylsuccinate, a key intermediate for food colorants, is also an area of active investigation. google.com
Despite the broad interest in succinate esters, there are specific knowledge gaps concerning this compound. While its basic properties are documented, in-depth studies on its specific reactivity, particularly the selective manipulation of its non-equivalent ester groups, are not extensively reported in publicly available literature. There is a need for more research to fully elucidate the unique synthetic advantages that its asymmetric structure may offer.
Furthermore, while the general applications of succinate esters are well-established, the specific utility of this compound in areas like polymer chemistry, materials science, and as a specialized solvent or plasticizer remains largely unexplored. Future research efforts could be directed towards synthesizing and characterizing novel polymers derived from this compound, investigating its performance in advanced material formulations, and exploring its potential as a chiral building block if resolved into its enantiomeric forms. Closing these knowledge gaps will undoubtedly unlock the full potential of this compound as a valuable tool in the arsenal (B13267) of synthetic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-ethylbutanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-6(8(10)12-3)5-7(9)11-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZLQHQXWZLBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891890 | |
| Record name | Dimethyl ethylsuccinate | |
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Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14035-95-1 | |
| Record name | 1,4-Dimethyl 2-ethylbutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14035-95-1 | |
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| Record name | Dimethyl ethylsuccinate | |
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| Record name | Dimethyl ethylsuccinate | |
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| Record name | Dimethyl ethylsuccinate | |
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| Record name | DIMETHYL ETHYLSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Dimethyl Ethylsuccinate
Chemical Synthesis Routes
The creation of dimethyl ethylsuccinate and related diesters can be achieved through several strategic synthetic pathways, each offering distinct advantages in terms of efficiency, selectivity, and scalability.
Esterification Processes for Succinic Acid Derivatives
The most direct method for synthesizing succinate (B1194679) diesters is the Fischer esterification of succinic acid with the corresponding alcohols. For this compound, this would conceptually involve reacting succinic acid with both methanol (B129727) and ethanol (B145695). In practice, producing a mixed ester like this compound with high selectivity can be challenging due to the formation of dimethyl succinate and diethyl succinate as byproducts.
A common industrial approach involves the reaction of succinic acid with an alcohol in the presence of an acid catalyst. Various catalysts have been reported for the synthesis of symmetrical succinates, which can be adapted for mixed ester synthesis. These include:
Heterogeneous Catalysts : Zeolites, sulfated zirconia, and carbon-based solid acids have demonstrated effectiveness in the esterification of succinic acid with alcohols like methanol and ethanol researchgate.net. For instance, a D-Hβ catalyst achieved 99% conversion of succinic acid with 98% selectivity for dimethyl succinate under optimized microwave-assisted conditions researchgate.net.
Homogeneous Catalysts : Mineral acids are traditionally used. A process for preparing dimethyl succinate involves an initial esterification with a small excess of methanol and a catalytic amount of a mineral acid until equilibrium is reached. The reaction is then driven to completion by adding dichloromethane and removing the water of reaction via azeotropic distillation google.com.
Ionic Liquids : N-ethyl-pyridine bisulfate ([Epy]HSO₄) has been identified as an effective and recyclable catalyst for the synthesis of dimethyl succinate. Under optimal conditions (succinic acid to methanol molar ratio of 1:3, 5% catalyst loading, 70°C for 2 hours), a 91.83% yield was achieved researchgate.net.
To synthesize this compound specifically, one could employ a sequential esterification strategy. First, succinic acid is reacted with one alcohol (e.g., methanol) to form the monoester (monomethyl succinate). This intermediate is then purified and subsequently reacted with the second alcohol (ethanol) to yield the desired mixed diester. Transesterification of a symmetrical diester like dimethyl succinate with ethanol, in the presence of a suitable catalyst, can also produce a mixture of succinate esters, including dimethyl, diethyl, and the desired methyl ethyl succinate googleapis.com.
Alkylation Reactions in Diester Synthesis
Alkylation reactions provide a versatile method for synthesizing substituted succinates. The malonic ester synthesis, a classic example of diester alkylation, involves the deprotonation of the α-carbon of a β-diester, such as diethyl malonate, to form a stabilized enolate ion jove.comjove.com. This nucleophilic enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond jove.comjove.com.
While succinates are not β-diesters, a similar principle can be applied. The α-protons of a succinate ester are acidic and can be removed by a strong base to form an enolate. This enolate can then be alkylated. For instance, to synthesize a substituted succinate, one could start with dimethyl succinate, deprotonate it with a base like lithium diisopropylamide (LDA), and then react the resulting enolate with an alkyl halide (e.g., ethyl iodide). This would introduce an ethyl group at the α-position, forming this compound. If the deprotonation and alkylation steps are repeated before workup, a disubstituted product can be achieved jove.comjove.com. Phase-transfer catalysts can be employed to facilitate the C-alkylation of malonic esters, a technique that could be adapted for succinate derivatives google.com.
Condensation Reactions Involving this compound Analogues
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The Stobbe condensation, in particular, is highly relevant to the synthesis of succinic acid derivatives.
The Stobbe condensation involves the reaction of a ketone or an aldehyde with a succinic acid ester in the presence of a strong base, such as potassium tert-butoxide or sodium ethoxide wikipedia.orgorganicreactions.orgtheunconditionalguru.in. This reaction is notable because it specifically produces an alkylidenesuccinic acid (or an isomer) as the salt of a half-ester, consuming one equivalent of the base wikipedia.orgorganicreactions.org.
Research has been conducted on the Stobbe condensation using dimethyl methylsuccinate with various aldehydes and ketones. For example, benzaldehyde, o-methoxybenzaldehyde, benzophenone, and acetophenone have been successfully condensed with dimethyl methylsuccinate using potassium tert-butoxide as the base, yielding the corresponding β-half-esters in good yields (60-72%) cdnsciencepub.comcdnsciencepub.com. The mechanism is believed to proceed through a lactone intermediate, which then undergoes ring-opening to give the final product wikipedia.orgtheunconditionalguru.in.
Table 1: Stobbe Condensation of Dimethyl Methylsuccinate with Various Carbonyls cdnsciencepub.comcdnsciencepub.com
| Carbonyl Compound | Base | Product | Yield (%) |
| Benzaldehyde | Potassium tert-butoxide | β-half-ester | 60-72 |
| o-Methoxybenzaldehyde | Potassium tert-butoxide | β-half-ester | 60-72 |
| Benzophenone | Potassium tert-butoxide | β-half-ester | 60-72 |
| Acetophenone | Potassium tert-butoxide | β-half-ester | 60-72 |
| p-Chlorobenzaldehyde | Potassium tert-butoxide | β-half-ester | Poor |
These studies demonstrate that substituted succinates like dimethyl methylsuccinate are effective substrates in Stobbe condensations, providing a route to complex, highly functionalized molecules cdnsciencepub.com.
Reductive Transformations and Hydrogenation Strategies
The reduction and hydrogenation of succinic acid and its esters are important industrial processes for producing high-value chemicals like γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF) mdpi.comresearchgate.net. These transformations typically involve heterogeneous catalysts under hydrogen pressure.
The hydrogenation of succinic acid can proceed through several pathways. One proposed mechanism involves the dehydration of succinic acid to succinic anhydride (B1165640), followed by hydrogenation over metal sites mdpi.com. The choice of catalyst is critical for product selectivity.
Palladium-based catalysts : Pd/C shows low conversion of succinic acid but high selectivity towards GBL. The addition of Rhenium (Re) can significantly enhance the activity acs.org. Pd-Cu supported on alumina (B75360) xerogel has also been found to be an efficient bimetallic catalyst for highly selective GBL production researchgate.net.
Rhenium-based catalysts : Unsupported ReOₓ nanoparticles can convert succinic acid to GBL and THF via catalytic transfer hydrogenation, using isopropanol (B130326) as a hydrogen donor instead of H₂ gas mdpi.com.
Copper-based catalysts : Cu/CeO₂ catalysts have been studied for succinic acid hydrogenation, showing high selectivity towards γ-hydroxybutyric acid (GHB) srce.hr. Bimetallic Fe-Cu/CeO₂ catalysts demonstrated that iron acts as a promoter for the formation of GBL srce.hr.
The hydrogenation of succinate esters, such as dimethyl or diethyl succinate, also leads to these valuable C4 chemicals. For instance, the reduction of diethyl fumarate with chromium(II) sulfate yields diethyl succinate quantitatively orgsyn.org. The hydrogenation of dimethyl succinate over monolithic copper and nickel catalysts has been studied, with copper catalysts showing good selectivity for GBL at lower conversions researchgate.net.
Table 2: Catalytic Hydrogenation of Succinic Acid and its Derivatives
| Substrate | Catalyst | Key Product(s) | Reference |
| Succinic Acid | Pd-Cu/Alumina xerogel | γ-butyrolactone (GBL) | researchgate.net |
| Succinic Acid | ReOₓ nanoparticles | GBL, Tetrahydrofuran (THF) | mdpi.com |
| Succinic Acid | Cu/CeO₂ | γ-hydroxybutyric acid (GHB) | srce.hr |
| Succinic Acid | Fe-Cu/CeO₂ | GBL, GHB | srce.hr |
| Succinic Acid | Pd-Re/C | GBL, THF | acs.org |
| Diethyl Fumarate | Cr(II)SO₄ | Diethyl succinate | orgsyn.org |
| Dimethyl Succinate | Monolithic Cu | GBL | researchgate.net |
Advanced Synthetic Route Development
Modern synthetic chemistry seeks to develop more efficient, sustainable, and scalable processes. For succinate synthesis, this includes continuous flow processes and the use of novel catalytic systems.
One advanced method is the synthesis of dimethyl succinate through a combined process involving continuous catalyst-free pre-esterification followed by continuous catalytic distillation over a heat-resistant cation exchange resin researchgate.net. This method achieved a 99.96% conversion of succinic acid and 99.93% selectivity to dimethyl succinate after 2000 hours of operation, demonstrating excellent stability and efficiency researchgate.net.
Another innovative approach is the continuous synthesis of dimethyl acetylsuccinate. This process involves feeding dimethyl maleate (B1232345) and acetaldehyde into a high-pressure reactor with a radical initiator. This method boasts a short reaction period with a conversion rate of 95% or higher and product purity exceeding 99% patsnap.com.
Furthermore, advanced, multi-step synthetic routes toward complex natural products often involve succinate derivatives as key intermediates. For example, an advanced intermediate for the synthesis of the antitumor agent mitomycin C was prepared in nine steps from tert-butyl glyoxylate, involving a cis-aziridinosuccinate derivative nih.govnih.gov. Such syntheses showcase the utility of succinate structures in the convergent assembly of complex molecular architectures nih.gov.
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Asymmetric Synthesis of Chiral this compound Enantiomers
Resolution Techniques for Racemic Mixtures:Information on the separation of racemic mixtures of this compound, specifically through chromatographic enantioseparation, is not available.
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Crystallization-Based Chiral Resolution
The separation of enantiomers, a critical process in the synthesis of chiral molecules, can be achieved through crystallization-based methods. While direct studies on the chiral resolution of this compound using this technique are not extensively documented in publicly available research, the fundamental principles of crystallization-based resolution are well-established and applicable to a wide range of chiral compounds. This methodology primarily relies on the different physical properties of diastereomers or the selective crystallization of a single enantiomer from a racemic mixture.
Two principal strategies are employed in crystallization-based chiral resolution:
Diastereomeric Salt Crystallization: This is the most common method for resolving racemic mixtures. It involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different solubility properties, allowing for their separation through fractional crystallization. Once separated, the desired enantiomer can be recovered by removing the resolving agent. The success of this method hinges on the selection of an appropriate resolving agent that forms well-defined, easily separable crystalline salts with the target molecule.
Preferential Crystallization (or Resolution by Entrainment): This technique is applicable to racemic compounds that crystallize as a conglomerate, which is a mechanical mixture of crystals of the two pure enantiomers. In this process, a supersaturated solution of the racemate is seeded with crystals of one of the enantiomers. This induces the crystallization of that specific enantiomer, which can then be separated by filtration. The other enantiomer remains in the solution. This method can be highly efficient but is only feasible for the approximately 5-10% of racemic compounds that form conglomerates.
The successful application of these techniques requires a thorough understanding of the phase diagram of the enantiomeric system and careful control of crystallization conditions such as temperature, solvent, and supersaturation. While the direct resolution of this compound by crystallization remains an area for further investigation, the established principles of chiral resolution provide a solid foundation for developing such a process.
Biotechnological Production Pathways
The increasing demand for sustainable and environmentally friendly chemical production has spurred significant research into biotechnological routes for synthesizing compounds like this compound. These pathways leverage the catalytic power of enzymes and microorganisms to convert renewable feedstocks into valuable chemicals.
Enzymatic catalysis offers a mild and selective alternative to traditional chemical synthesis for the production of succinate esters. Lipases, in particular, have been extensively studied for their ability to catalyze esterification reactions. The enzyme Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form (e.g., Novozym 435), is a prominent biocatalyst for this purpose.
The enzymatic synthesis of succinate esters typically involves the reaction of succinic acid or its anhydride with an alcohol. Research has demonstrated the successful synthesis of various succinate esters using this method. For instance, the esterification of succinic acid with different alcohols has been optimized by studying the effects of temperature, reaction time, enzyme amount, and the molar ratio of alcohol to acid. Temperature has been identified as a highly significant parameter influencing the synthesis of succinate esters.
The advantages of enzymatic synthesis include high selectivity, which reduces the formation of byproducts, and mild reaction conditions, which lower energy consumption and minimize environmental impact.
Interactive Data Table: Key Parameters in Enzymatic Succinate Ester Synthesis
| Parameter | Typical Range/Value | Significance |
| Enzyme | Candida antarctica Lipase B (CALB) | High activity and stability in organic media |
| Substrates | Succinic acid, Succinic anhydride, Alcohols (e.g., methanol, ethanol) | Determines the final ester product |
| Temperature | 35-65 °C | Significantly influences reaction rate and enzyme stability |
| Reaction Time | Several hours to days | Affects the conversion and yield of the ester |
| Enzyme Loading | Varies depending on the specific reaction | Impacts the overall reaction rate |
| Solvent | Often performed in organic solvents or solvent-free systems | Affects substrate solubility and enzyme activity |
Microbial bioconversion presents a promising pathway for the production of succinate esters, typically through a two-step process. The first step involves the microbial fermentation of renewable feedstocks to produce succinic acid. In the second step, the biologically derived succinic acid is chemically or enzymatically esterified to the desired succinate ester, such as this compound.
A wide range of microorganisms, including bacteria (Actinobacillus succinogenes, Mannheimia succiniciproducens, and metabolically engineered Escherichia coli) and yeasts (Saccharomyces cerevisiae), have been identified or engineered for efficient succinic acid production. These microbes can utilize various carbon sources, from simple sugars like glucose and sucrose to more complex lignocellulosic hydrolysates. The fermentation process is often carried out under anaerobic conditions, and significant research has focused on optimizing fermentation conditions and genetically modifying microbial strains to enhance succinic acid yield and productivity.
Once the fermentation broth containing succinate is obtained, the succinic acid needs to be recovered and purified before esterification. The subsequent esterification can be carried out using conventional chemical methods or the enzymatic processes described in the previous section. This integrated bio-based approach offers a sustainable alternative to purely petrochemical routes for producing succinate esters.
The production of this compound via microbial routes is well-aligned with the principles of a biorefinery, which aims to convert biomass into a spectrum of value-added products, including chemicals, fuels, and materials. In this context, succinic acid is considered a key platform chemical that can be derived from renewable resources.
The integration of succinate ester production into a biorefinery concept involves several key stages:
Feedstock Processing: Utilizing renewable feedstocks such as corn stover, sugarcane bagasse, or other forms of lignocellulosic biomass. These raw materials are pretreated and hydrolyzed to release fermentable sugars.
Microbial Fermentation: The sugars are then fed to
Catalytic Strategies in Dimethyl Ethylsuccinate Chemistry
Homogeneous Catalysis Systems
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the synthesis of succinate (B1194679) esters, including dimethyl ethylsuccinate. This is typically achieved through the esterification of succinic acid with methanol (B129727) and ethanol (B145695) or via transesterification reactions.
Common homogeneous catalysts for the esterification of succinic acid are strong mineral and organic acids. google.com Sulfuric acid, phosphoric acid, hydrochloric acid, alkanesulfonic acids, and arylsulfonic acids have been identified as suitable catalysts for this transformation. google.com These catalysts operate by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction can be driven to completion by removing the water formed during the reaction. In some processes, a very dilute solution of succinic acid in methanol is supplied to a distillation column with a homogeneous catalyst to produce the dialkyl succinate. google.com
Ionic liquids have also emerged as effective homogeneous catalysts for the synthesis of dimethyl succinate from succinic acid and methanol. For instance, the ionic liquid [Epy]HSO4 has demonstrated high catalytic performance. researchgate.net Under optimized conditions, a high yield of dimethyl succinate can be achieved, and the catalyst can be recycled multiple times without a significant loss in activity. researchgate.net
The transesterification of succinate diesters is another important route where homogeneous catalysts are employed. For example, the transesterification of dimethyl succinate can be catalyzed by acids or bases. researchgate.net Base catalysts such as sodium hydroxide (B78521) or potassium hydroxide are often used in traditional transesterification processes. biodieselmagazine.com
| Catalyst Type | Example Catalyst | Reactants | Product | Key Findings |
| Mineral Acid | Sulfuric Acid | Succinic Acid, Methanol, Ethanol | This compound | Effective for esterification, but can pose corrosion and separation challenges. google.combiodieselmagazine.com |
| Organic Acid | p-Toluenesulfonic Acid | Succinic Acid, Alcohols | Dialkyl Succinate | A strong organic acid catalyst that is often used in esterification. researchgate.net |
| Ionic Liquid | [Epy]HSO4 | Succinic Acid, Methanol | Dimethyl Succinate | High yield (91.83%) and catalyst can be recycled. researchgate.net |
| Homogeneous Base | Sodium Methylate | Triglycerides, Methanol | Fatty Acid Methyl Esters | Commonly used for transesterification in biodiesel production. biodieselmagazine.com |
Heterogeneous Catalysis Development
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages over their homogeneous counterparts, primarily in terms of ease of separation and catalyst reusability. Their application in the chemistry of this compound is prominent in its synthesis via esterification and its subsequent conversion through hydrogenation.
Solid acid catalysts are widely investigated for the esterification of succinic acid with alcohols to produce succinate esters like this compound. These catalysts provide acidic sites on a solid support, facilitating the reaction without the need for corrosive liquid acids.
Commonly used solid acid catalysts include:
Ion-Exchange Resins: Macroporous resins such as Amberlyst-15 have been effectively used to catalyze the esterification of succinic acid with ethanol. acs.org The reaction kinetics have been studied in detail, providing a basis for process design and simulation. acs.org
Zeolites: Zeolites, such as D-Hβ with moderate Brønsted acidity, have shown good catalytic activity for the esterification of succinic acid with methanol and ethanol, leading to the formation of dimethyl succinate and diethyl succinate, respectively. researchgate.net
Heteropolyacids: 12-Tungstophosphoric acid anchored to supports like zeolite HY has been utilized as a sustainable catalyst for the esterification of succinic acid with n-butanol, achieving high conversion and selectivity for the desired diester. researchgate.net
The performance of these catalysts is influenced by factors such as reaction temperature, the molar ratio of alcohol to acid, and catalyst concentration. acs.orgresearchgate.net
| Catalyst | Support/Type | Reactants | Products | Conversion/Yield |
| Amberlyst-15 | Macroporous Ion-Exchange Resin | Succinic Acid, Ethanol | Monoethyl Succinate, Diethyl Succinate | Kinetic data obtained for process modeling. acs.org |
| D-Hβ | Zeolite | Succinic Acid, Methanol | Dimethyl Succinate | 99% conversion with 98% selectivity. researchgate.net |
| 12-Tungstophosphoric Acid | Zeolite HY | Succinic Acid, n-Butanol | Dibutyl Succinate | 98% conversion with 84% diester selectivity. researchgate.net |
The catalytic hydrogenation of succinate esters, including by extension this compound, is an important industrial process for the production of valuable chemicals such as γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF). researchgate.net The choice of catalyst is critical in determining the product distribution.
Copper-based catalysts are frequently employed for the hydrogenation of dicarboxylic acid esters. tue.nl However, to improve performance and stability, bimetallic catalyst systems are often developed. For instance, Pd-Cu bimetallic catalysts supported on alumina (B75360) xerogel have been shown to be efficient for the selective synthesis of GBL from succinic acid. researchgate.net The synergy between the two metals is thought to enhance catalytic activity and selectivity.
The reaction pathway for the hydrogenation of succinate esters can be complex, with the potential for the formation of various intermediates. For example, in the hydrogenation of diethyl succinate, ethyl 4-hydroxybutyl succinate has been identified as an intermediate. researchgate.net A comprehensive understanding of the reaction network is essential for designing catalysts that favor the formation of the desired product.
Unsupported Rhenium oxide (ReOx) nanoparticles have also been shown to convert succinic acid and its esters to GBL and THF via catalytic transfer hydrogenation using isopropanol (B130326) as a hydrogen donor. researchgate.net
| Catalyst System | Support | Reactant | Major Products | Key Findings |
| Pd-Cu | Alumina Xerogel | Succinic Acid | γ-Butyrolactone (GBL) | Efficient bimetallic catalyst for selective GBL production. researchgate.net |
| CuO/ZnO+HY | - | Diethyl Succinate | 1,4-Butanediol, Polyesters | An admixed catalyst with excellent performance. researchgate.net |
| ReOx nanoparticles | Unsupported | Succinic Acid and its esters | GBL, Tetrahydrofuran (THF) | Effective for catalytic transfer hydrogenation. researchgate.net |
| PVP-capped CuPd | - | Succinic Acid | GBL | High selectivity and stability even at mild hydrogen pressure. rsc.org |
Organocatalysis Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. In the context of this compound chemistry, organocatalytic strategies can be envisioned for the enantioselective synthesis of chiral succinate derivatives.
Enamine and iminium catalysis are two key activation modes in organocatalysis, often employed in conjugate addition reactions to α,β-unsaturated carbonyl compounds. researchgate.netprinceton.edu While direct synthesis of this compound via these methods is not commonly reported, the principles can be applied to the asymmetric synthesis of substituted succinate derivatives.
The Michael addition of a nucleophile to an α,β-unsaturated diester, such as a maleate (B1232345) or fumarate, is a direct route to functionalized succinates. wikipedia.org Chiral secondary amines can catalyze this reaction through the formation of an enamine intermediate with a donor molecule (e.g., an aldehyde or ketone), which then adds to the Michael acceptor. libretexts.org
Alternatively, iminium catalysis can be used to activate α,β-unsaturated aldehydes or ketones for conjugate addition by a suitable nucleophile. princeton.edu The formation of a chiral iminium ion lowers the LUMO of the unsaturated system, facilitating the attack of the nucleophile. princeton.edu This strategy has been successfully applied to the enantioselective conjugate addition of various nucleophiles, and could be extended to the synthesis of chiral succinate precursors.
Hydrogen bonding catalysis is a powerful strategy in organocatalysis that relies on the formation of hydrogen bonds to activate substrates and control stereochemistry. wikipedia.org In the realm of succinate chemistry, hydrogen bonding catalysts, particularly those based on thiourea (B124793), have shown significant promise.
Thiourea-based catalysts can act as dual hydrogen bond donors, activating electrophiles such as α,β-unsaturated carbonyl compounds or imines. nih.govresearchgate.net This activation facilitates the nucleophilic attack and can control the facial selectivity of the reaction, leading to high enantioselectivity. wikipedia.org For instance, chiral bifunctional thiourea catalysts have been successfully employed in asymmetric Michael addition reactions to generate chiral succinate derivatives. researchgate.net The thiourea moiety activates the electrophile, while a basic group on the catalyst (e.g., an amine) activates the nucleophile, leading to a highly organized transition state. wikipedia.org
Hydrogen bonding also plays a role in esterification and transesterification reactions. The formation of hydrogen bonds between a catalyst and the alcohol or carboxylic acid can enhance their reactivity. nih.govornl.gov For example, ionic liquids can promote the oxidative esterification of alcohols through the synergistic action of hydrogen bonding from both the cation and the anion. nih.gov
Polymer-Supported Organocatalysts
The immobilization of organocatalysts on polymer supports offers significant advantages for the synthesis of succinate esters, including enhanced catalyst stability, simplified product purification, and the potential for catalyst recycling. researchgate.net These benefits address some of the primary challenges associated with homogeneous catalysis, such as catalyst separation and reuse. researchgate.net
Polymer-supported organocatalysts are typically designed by anchoring a catalytically active organic molecule onto a solid polymer matrix. A variety of polymers have been explored as supports, including natural and synthetic polymers, as well as inorganic materials like mesoporous silica. researchgate.net The choice of support material can influence the catalyst's activity and stability.
While direct research on the use of polymer-supported organocatalysts for the synthesis of the unsymmetrical this compound is limited, insights can be drawn from studies on similar diester syntheses. For instance, polymer-supported sulfonic acids have demonstrated high catalytic activity in the esterification of various carboxylic acids. researchgate.net These solid acid catalysts can effectively promote the reaction between succinic acid or its anhydride (B1165640) with a mixture of methanol and ethanol.
The primary challenge in synthesizing an unsymmetrical diester like this compound lies in controlling the sequential or selective esterification of the two carboxylic acid groups of a succinic acid precursor. A polymer-supported catalyst could potentially offer advantages in a multi-step synthesis. For example, a packed-bed reactor containing the immobilized catalyst could be used in a continuous flow system, allowing for precise control over reaction conditions and residence time, which are critical for maximizing the yield of the desired unsymmetrical product. researchgate.net
Future research in this area could focus on the design of polymer-supported catalysts with specific functionalities that can differentiate between the two carboxylic acid groups of a succinic acid monoester, thereby enabling a highly selective second esterification step.
Biocatalytic Approaches and Enzyme Engineering
Biocatalysis, utilizing enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional chemical methods for ester synthesis. mdpi.com Enzymes offer high selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions, which is particularly advantageous for the synthesis of complex molecules like unsymmetrical diesters. mdpi.com
Lipases are a class of enzymes that have shown great promise in the synthesis of succinate esters. researchgate.net Specifically, Candida antarctica Lipase (B570770) B (CALB), often used in an immobilized form such as Novozym 435, has been successfully employed in the transesterification of dialkyl succinates. researchgate.netmdpi.com This enzymatic transesterification provides a viable route to this compound. The process could involve the reaction of dimethyl succinate with ethanol or diethyl succinate with methanol in the presence of the lipase. The high selectivity of the enzyme can help to control the reaction and favor the formation of the unsymmetrical product.
The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. mdpi.com In the context of producing this compound via transesterification of dimethyl succinate with ethanol, the lipase would first react with dimethyl succinate to form a succinyl-enzyme intermediate, releasing a molecule of methanol. This intermediate would then react with ethanol to produce this compound and regenerate the free enzyme.
Table 1: Key Parameters in Lipase-Catalyzed Succinate Ester Synthesis
| Parameter | Influence on the Reaction |
|---|---|
| Enzyme Type | Different lipases exhibit varying activity and selectivity. CALB is a commonly used and effective catalyst. mdpi.com |
| Reaction Medium | The choice of solvent can significantly impact enzyme activity and stability. researchgate.net |
| Temperature | Affects the reaction rate and enzyme stability. Optimal temperatures need to be determined for each specific enzyme and reaction. acs.org |
| Substrate Ratio | The molar ratio of the succinate ester to the alcohol influences the equilibrium position and the product yield. acs.org |
Enzyme engineering and metabolic engineering offer further opportunities to enhance the biocatalytic production of succinate-based chemicals. researchgate.net Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has been explored to increase the production of succinic acid, the precursor to its esters. nih.gov By overexpressing key enzymes in the succinate production pathway and deleting competing pathways, the yield of succinic acid can be significantly improved. researchgate.netnih.govresearchgate.net This bio-derived succinic acid can then be used as a starting material for subsequent enzymatic or chemical esterification to produce this compound.
Rational Catalyst Design and Mechanistic Insights
Rational catalyst design, often aided by computational modeling, plays a crucial role in developing efficient catalysts for specific chemical transformations. rsc.org Understanding the reaction mechanism at a molecular level is fundamental to designing catalysts with improved activity, selectivity, and stability.
For the synthesis of succinate esters, computational studies, such as those employing density functional theory (DFT), have provided valuable insights into the esterification mechanism. rsc.org These studies have investigated the reaction pathways, transition states, and intermediates involved in both self-catalyzed and externally catalyzed esterification reactions. rsc.org
The esterification of succinic acid with an alcohol can proceed through different mechanisms. In the absence of a strong acid catalyst, the reaction can be self-catalyzed by a second molecule of the carboxylic acid. rsc.org The mechanism involves the protonation of the carbonyl oxygen of one acid molecule by another, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
With an external acid catalyst, the mechanism follows a similar pathway, but the initial protonation of the carbonyl oxygen is facilitated by the catalyst. The design of solid acid catalysts, such as zeolites and functionalized resins, focuses on creating accessible and highly acidic sites that can efficiently promote this step. mdpi.com The pore structure and surface properties of these materials are critical for their catalytic performance. mdpi.com
Table 2: Comparison of Catalyst Types for Succinate Esterification
| Catalyst Type | Advantages | Disadvantages |
|---|---|---|
| Homogeneous Acids (e.g., H₂SO₄) | High activity | Difficult to separate, corrosive, environmental concerns |
| Heterogeneous Solid Acids (e.g., Zeolites, Resins) | Easy separation, reusable, less corrosive | Lower activity compared to homogeneous catalysts, potential for pore diffusion limitations mdpi.com |
| Enzymes (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally friendly | Higher cost, sensitivity to reaction conditions (temperature, pH) researchgate.net |
For the synthesis of an unsymmetrical diester like this compound, rational catalyst design could focus on developing catalysts that can control the stepwise esterification process. This might involve catalysts with specific steric or electronic properties that favor the formation of the monoester in the first step and then facilitate the second, different esterification.
Mechanistic studies can also guide the optimization of reaction conditions. For example, understanding the role of water as a byproduct in the esterification equilibrium is crucial for developing strategies to shift the reaction towards the product side, such as using reactive distillation to continuously remove water. nih.gov
By integrating computational modeling with experimental studies, it is possible to accelerate the discovery and development of novel catalysts for the efficient and selective synthesis of this compound and other valuable succinate esters.
Due to the highly specific nature of the query for "this compound" and the strict constraint to focus solely on this compound, a comprehensive article detailing the specific chemical transformations outlined cannot be generated at this time. Extensive searches for experimental data and research findings on the derivatization, cyclization, addition reactions, and mechanistic investigations of this compound did not yield specific results for this particular molecule.
The available scientific literature extensively covers these transformations for closely related, but structurally distinct, compounds such as dimethyl succinate, diethyl succinate, and other substituted diesters. However, in adherence to the explicit instruction not to introduce information that falls outside the precise scope of this compound, data from these analogous compounds cannot be used as a substitute.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound” based on currently accessible information.
Chemical Transformations and Mechanistic Investigations Involving Dimethyl Ethylsuccinate
Investigations of Reaction Mechanisms
Reaction Kinetics and Rate Determination
The study of reaction kinetics is fundamental to understanding the mechanisms of chemical transformations. For succinate (B1194679) esters, kinetic analyses have been crucial in optimizing processes like hydrogenation and hydrolysis.
Further, the kinetics of the hydrogenation of dimethyl succinate (DMS) itself to produce valuable chemicals like γ-butyrolactone (GBL) have been investigated. rsc.org In a study using a copper-based catalyst, an intrinsic kinetic model was developed that correlated well with experimental data. rsc.org It was observed that increasing the hydrogen-to-ester ratio significantly increased the conversion rate of DMS, although it had a minimal impact on the selectivity towards GBL. rsc.org This suggests that the rate is positively influenced by hydrogen concentration, a key factor in optimizing reaction throughput. The vapor-phase hydrogenolysis of dimethyl succinate has been effectively described by a Langmuir-Hinshelwood type model, where dissociatively adsorbed dimethyl succinate reacts with adsorbed molecular hydrogen. mq.edu.au
Transesterification Reactions: The formation of dimethyl ethylsuccinate can occur via the transesterification of either dimethyl succinate with ethanol (B145695) or diethyl succinate with methanol (B129727). The kinetics of such reactions are often studied under pseudo-first-order conditions by using a large excess of the alcohol reactant. odinity.com In the methanolysis of diethyl succinate, for example, the concentration of methanol remains nearly constant, making the reaction rate appear to be dependent only on the concentration of the diethyl succinate. odinity.com The rate constant (k) for the first step of this reaction (forming ethyl methyl succinate) was determined at different temperatures to calculate the activation energy of the process. odinity.com
| Reaction | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| Hydrogenation of Dimethyl Maleate (B1232345) to Dimethyl Succinate | Reaction Order (H₂) | 0.82 ± 0.05 | Ru catalyst, 323-343 K, 0.4-1.2 MPa | asianpubs.org |
| Reaction Order (Dimethyl Maleate) | 0.70 ± 0.03 (at 0.015-0.180 mol/L) | |||
| Activation Energy (Ea) | 58.926 ± 2 kJ/mol | |||
| Methanolysis of Diethyl Succinate | Rate Constant (k₁) at 50°C | 0.0298 min⁻¹ | Pseudo-first-order conditions | odinity.com |
| Rate Constant (k₁) at 60°C | 0.0332 min⁻¹ |
Influence of Solvent Systems on Reaction Outcomes
The choice of solvent can profoundly influence a chemical reaction by altering reactant solubility, transition state stability, and even the operative reaction mechanism. nih.gov For reactions involving succinate esters, the solvent system is a critical parameter for controlling product distribution and reaction efficiency.
A clear example of solvent influence is seen in the transesterification of dimethyl succinate. When dimethyl succinate is treated with a different alcohol, such as ethanol, in the presence of a catalyst like sodium methylate, the alcohol acts as both a reactant and the solvent. googleapis.com The composition of the reaction mixture directly dictates the equilibrium distribution of the resulting succinate esters. A reaction starting with dimethyl succinate and anhydrous ethanol will yield a mixture of dimethyl succinate, the target compound this compound (referred to as methyl ethyl succinate in the study), and diethyl succinate. googleapis.com The relative proportions of these esters are dependent on the initial molar ratios and reaction conditions.
In one documented experiment, a mixture of dimethyl succinate and anhydrous ethanol with a sodium methylate catalyst resulted in a succinate ester ratio of 19.6% dimethyl succinate, 49.9% methyl ethyl succinate, and 30.5% diethyl succinate after 30 minutes at 25°C. googleapis.com This demonstrates that the solvent system directly participates in the reaction to shape the final product composition.
| Alkanol (Solvent) | Dimethyl Succinate (%) | Methyl Alkyl Succinate (%) | Dialkyl Succinate (%) | Reference |
|---|---|---|---|---|
| Ethanol | 19.6 | 49.9 (Methyl Ethyl) | 30.5 (Diethyl) | googleapis.com |
| Isobutanol | 16.0 | 43.1 (Methyl Isobutyl) | 40.9 (Di-isobutyl) | googleapis.com |
Furthermore, the presence of co-solvents or impurities, such as water, can significantly affect reaction outcomes. In the esterification of succinic acid, the presence of water, even in small amounts, can inhibit the reaction and lower the yield of the desired diester by promoting the reverse hydrolysis reaction. researchgate.net The efficiency of removing water from the reaction system is often the rate-determining factor in achieving high conversion to the ester product. google.com
Stereochemical Aspects of Transformations
Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.com While this compound itself is achiral, transformations involving its derivatives or its synthesis from prochiral precursors can involve significant stereochemical considerations. Reactions that create new stereocenters must be controlled to produce the desired enantiomer or diastereomer.
A powerful method for achieving high stereoselectivity is the use of biocatalysts. For instance, the asymmetric reduction of the C=C double bond in precursors like dimethyl itaconate or dimethyl citraconate can produce chiral dimethyl 2-methylsuccinate with high enantiomeric purity. acs.org These reactions, often catalyzed by enzymes known as ene-reductases, are highly stereospecific, meaning that a particular enzyme will generate a specific stereoisomer. acs.org For example, one study found that the ene-reductase Bac-OYE1 could convert dimethyl citraconate to (R)-dimethyl 2-methylsuccinate with a high yield (86%) and excellent enantioselectivity (99% ee), while the enzyme SeER converted dimethyl mesaconate to the opposite enantiomer, (S)-dimethyl 2-methylsuccinate, also with high selectivity (98% ee). acs.org
Another approach involves the electrochemical carboxylation of chiral cinnamic acid derivatives to produce chiral 2-phenyl succinic esters. rsc.org The use of a chiral auxiliary attached to the starting material directs the incoming carboxyl group to a specific face of the molecule, resulting in the preferential formation of one diastereomer over the other. rsc.org
These examples highlight that while the parent succinate ester may be simple, its derivatives are central to complex, stereoselective syntheses where the three-dimensional arrangement of atoms is critical. All stereospecific reactions are inherently stereoselective, but the reverse is not always true. masterorganicchemistry.com
| Substrate | Catalyst/Method | Product | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|---|
| Dimethyl Citraconate | Ene-reductase (Bac-OYE1) | (R)-Dimethyl 2-methylsuccinate | 86 | 99% ee | acs.org |
| Dimethyl Mesaconate | Ene-reductase (SeER) | (S)-Dimethyl 2-methylsuccinate | 80 | 98% ee | acs.org |
| Chiral Cinnamic Acid Derivative | Electrochemical Carboxylation | Chiral 2-phenyl succinic ester | Satisfactory | Separable diastereomers, R-isomer major | rsc.org |
Advanced Analytical Techniques for Characterization and Quantification of Dimethyl Ethylsuccinate
Spectroscopic Characterization
Spectroscopy is a cornerstone for the molecular-level investigation of Dimethyl ethylsuccinate, providing fundamental insights into its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). While specific experimental spectra for this compound are not widely published, its spectral features can be accurately predicted based on established principles of chemical shifts and spin-spin coupling.
The structure of this compound (CH₃OOC-CH₂-CH₂-COOCH₂CH₃) contains several distinct proton and carbon environments, which would result in a unique NMR fingerprint.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The methyl protons of the methoxy group (-OCH₃) would appear as a sharp singlet. The ethyl group protons would present as a quartet for the methylene group (-OCH₂-) coupled to the adjacent methyl group, and a triplet for the terminal methyl protons (-CH₃). The two methylene groups in the succinate (B1194679) backbone are chemically equivalent and would appear as a singlet, assuming no chiral center or complex conformational locking.
¹³C NMR: The carbon-13 NMR spectrum would display six unique signals corresponding to each carbon atom in a distinct chemical environment: the two carbonyl carbons (C=O), the two backbone methylene carbons (-CH₂-CH₂-), the methyl carbon of the methoxy group, and the two carbons of the ethyl group.
Predicted NMR Data for this compound
Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOCH₂CH₃ | ~1.25 | Triplet (t) | 3H |
| -OOC-CH₂-CH₂-COO- | ~2.60 | Singlet (s) | 4H |
| -COOCH₃ | ~3.67 | Singlet (s) | 3H |
| -COOCH₂CH₃ | ~4.12 | Quartet (q) | 2H |
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ ppm) |
|---|---|
| -COOCH₂CH₃ | ~14.2 |
| -OOC-CH₂-CH₂-COO- | ~29.0 |
| -COOCH₃ | ~51.7 |
| -COOCH₂CH₃ | ~60.5 |
| C=O (Methyl ester) | ~172.5 |
| C=O (Ethyl ester) | ~172.8 |
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the unambiguous determination of the compound's elemental formula (C₇H₁₂O₄).
In addition to providing the molecular weight, mass spectrometry, particularly when coupled with electron ionization (EI), induces fragmentation of the molecule. The resulting fragmentation pattern is highly characteristic and serves as a structural fingerprint. The analysis of these fragments provides valuable information for confirming the identity of the ester groups and the succinate backbone. uni-saarland.de
For this compound, the molecular ion (M⁺•) would be observed at m/z 160. Key fragmentation pathways for esters include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the loss of the alkoxy group (-OR). youtube.comyoutube.com
Expected Mass Spectrometry Fragmentation for this compound
Key Fragment Ions
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 160 | [C₇H₁₂O₄]⁺• | Molecular Ion (M⁺•) |
| 129 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 115 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 101 | [CH₃OOC-CH₂CH₂]⁺ | Cleavage of C-C bond alpha to the ethyl ester carbonyl |
| 87 | [CH₃CH₂OOC-CH₂]⁺ | Cleavage of C-C bond alpha to the methyl ester carbonyl |
| 74 | [CH₃OOC-CH=OH]⁺• | McLafferty rearrangement |
| 59 | [COOCH₃]⁺ | Methyl ester fragment |
Modern analytical challenges often require high-throughput and rapid analysis with minimal sample preparation. Advanced MS techniques are well-suited for these demands.
Acoustic Ejection Mass Spectrometry (AEMS): This technique uses acoustic energy to eject nanoliter-sized droplets from a sample plate directly into the ion source of a mass spectrometer. AEMS eliminates the need for traditional chromatographic separation, enabling analysis times of less than one second per sample. It could be applied for the high-throughput screening of this compound in applications such as reaction optimization or quality control.
Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no sample preparation. hmdb.ca A stream of heated, ionized gas (typically helium or nitrogen) desorbs and ionizes analytes from a surface. This method could be used for the rapid detection of this compound on various surfaces or for a quick check of compound identity in a synthesis workflow. hmdb.ca
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov For this compound, these methods are particularly useful for confirming the presence of the ester functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the two ester groups. purdue.edu Another set of strong bands will arise from the C-O single bond stretching vibrations. The C-H stretching and bending vibrations from the methyl, ethyl, and methylene groups will also be present.
Raman Spectroscopy: Raman spectroscopy also detects these vibrational modes. The C=O stretch is typically a strong and sharp band in the Raman spectrum. This technique can be particularly useful for quantitative analysis in aqueous media, as water is a weak Raman scatterer. nih.gov
Characteristic Vibrational Frequencies for this compound
Expected IR/Raman Peaks
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Ester | 1735 - 1750 | Very Strong |
| C-H Bend | Alkyl (CH₂, CH₃) | 1375 - 1465 | Variable |
| C-O Stretch | Ester | 1000 - 1300 | Strong |
Mass Spectrometry (MS) and High-Resolution Techniques
Chromatographic Separation Methods
Chromatographic techniques are paramount for separating this compound from reaction mixtures, impurities, or complex matrices prior to its quantification and identification. The choice of method depends on the volatility and polarity of the compound.
Gas Chromatography (GC): As a relatively volatile compound, this compound is ideally suited for analysis by Gas Chromatography. A common setup would involve a GC system equipped with a capillary column coated with a nonpolar or mid-polarity stationary phase, such as 5% phenyl methyl siloxane. nih.gov A temperature-programmed oven would be used to ensure efficient separation. Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification (GC-MS). jmchemsci.comscispace.com GC-MS allows for the separation of components in a mixture followed by their individual mass spectral analysis, providing a high degree of confidence in compound identification. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and analysis of this compound. Reversed-phase HPLC (RP-HPLC) would be the most common mode. helixchrom.comsielc.com In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good resolution and peak shape. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the ester carbonyl group exhibits some absorbance at low wavelengths (around 210 nm). sielc.com
Gas Chromatography (GC) Techniques
Gas chromatography (GC) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. Typically, the compound is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column walls and the mobile gas phase.
A common setup for the analysis of succinate esters involves a gas chromatograph equipped with a flame ionization detector (GC-FID). For instance, a method for analyzing dimethyl succinate, a related compound, utilizes a 60-m x 0.32-mm capillary column with a 0.5 µm film thickness (DB-WAX). The temperature program starts at 50°C, holds for 2 minutes, and then ramps up to 170°C. osha.gov
For more definitive identification and quantification, particularly in complex matrices, GC is often coupled with mass spectrometry (GC-MS). This combination provides not only retention time data but also mass spectra, which serve as a chemical fingerprint of the analyte. researchgate.net The selection of an appropriate column is critical; a 5% phenyl methyl siloxane column is often chosen for its versatility and performance at high temperatures. nih.gov In developing a GC-MS/MS method for potential genotoxic impurities, a mid-polar 6% cyanopropyl, 94% polydimethylsiloxane column (USP phase G43) has been found suitable for achieving sharp peaks and good resolution. mdpi.com
Table 1: Example GC Parameters for Analysis of Succinate Esters
| Parameter | Value |
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | e.g., DB-WAX (60 m x 0.32 mm, 0.5 µm df) or 5% Phenyl Methyl Siloxane |
| Injector Temperature | 200°C |
| Detector Temperature | 220°C (FID) |
| Carrier Gas | Helium or Nitrogen |
| Temperature Program | Initial: 50°C for 2 min, Ramp: 10°C/min to 170°C, Hold: 15 min |
| Injection Volume | 1 µL |
Liquid Chromatography (LC) Methodologies
While GC is well-suited for volatile compounds, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers a powerful alternative for non-volatile or thermally labile substances. For compounds like this compound, reverse-phase HPLC is a common approach.
In a typical reverse-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For the analysis of dimethyl succinate, a mobile phase containing acetonitrile, water, and an acid such as phosphoric or formic acid can be employed. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.comsielc.com
LC coupled with mass spectrometry (LC-MS) provides high sensitivity and selectivity, making it suitable for complex sample analysis. For instance, a sensitive LC-electrospray ionization-MS (LC-ESI-MS) method has been developed for the simultaneous quantification of erythromycin ethylsuccinate and its metabolite in human plasma, utilizing a C18 column and a mobile phase of acetonitrile and acetic acid. researchgate.net
Table 2: Illustrative LC Parameters for Succinate Ester Analysis
| Parameter | Value |
| Instrument | HPLC with UV or MS detector |
| Column | e.g., Newcrom R1 or C18 |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (e.g., ESI in positive mode) |
Chiral Chromatography for Enantiomeric Purity Determination
For chiral molecules like certain succinate derivatives, determining the enantiomeric purity is crucial. Chiral chromatography is the primary technique for separating enantiomers. This can be achieved using either chiral stationary phases (CSPs) in GC or LC, or by using chiral additives in the mobile phase or electrolyte.
In GC, chiral separations can be performed on columns with a chiral stationary phase, such as Beta DEXTM 225. rsc.org In the context of capillary electrophoresis, a related technique, succinate-substituted α-cyclosophoro-octadecaoses have been used as chiral additives for the separation of flavanones. nih.gov Similarly, succinyl-β-cyclodextrin has been employed as a chiral selector in capillary electrophoresis for the enantiomeric separation of apremilast. nih.gov
For LC-based chiral separations, polysaccharide-based chiral stationary phases are common. For example, the stereoisomeric separation of Solifenacin Succinate can be achieved using a Lux Amylose-1 chiral column. phenomenex.com The development of methods for preparing chiral succinates often relies on techniques that can confirm the enantiomeric excess, such as asymmetric hydrogenation followed by analysis to determine the optical purity. google.com
Electrochemical Analysis
Voltammetric Behavior of Related Succinate Derivatives
While specific voltammetric studies on this compound are not extensively documented, the electrochemical behavior of related succinate derivatives provides insight into potential analytical methods. Voltammetry measures the current response of an electroactive species to a varying potential.
Studies on solifenacin succinate have utilized cyclic voltammetry (CV) with gold, glassy carbon, and boron-doped diamond electrodes. researchgate.net The oxidation process was found to be irreversible and diffusion-controlled. researchgate.net The electrochemical behavior of succinate itself has been investigated in the context of succinate:quinone oxidoreductase enzymes immobilized on electrodes, showing catalytic signals in the presence of succinate. nih.gov
Quantitative Analytical Method Development and Validation
The development and validation of quantitative analytical methods are critical to ensure that the method is suitable for its intended purpose. researchgate.netjespublication.com This process involves establishing key performance characteristics, including specificity, linearity, accuracy, precision, range, detection limit, and quantitation limit. amazonaws.comwjpmr.com
For a GC-based method, validation would involve demonstrating that the method can accurately and precisely quantify this compound in the presence of other components. mdpi.com This includes assessing the linearity of the detector response over a range of concentrations and determining the recovery of the analyte from a spiked matrix to establish accuracy. osha.gov Precision is evaluated by analyzing replicate samples and is often expressed as the relative standard deviation (RSD). osha.gov
Similarly, for an HPLC method, validation would involve similar parameters. For instance, a validated HPLC method for dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) demonstrated linearity over a specific concentration range, with defined limits of detection and quantification. nih.gov The validation process should be documented in a protocol and the results summarized in a validation report. fda.gov
Table 3: Key Validation Parameters for Quantitative Methods
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Analysis in Complex Matrices (excluding clinical applications)
Analyzing this compound in complex matrices, such as environmental or food samples, presents unique challenges due to the presence of interfering substances. nih.gov Sample preparation is a critical step to isolate the analyte and remove matrix components that could affect the analytical measurement.
For environmental samples, methods have been developed for the determination of related compounds like dimethyl sulphate in water and soil. nih.gov These methods often involve an extraction step followed by GC analysis. nih.gov For example, a method for dimethyl phthalate (B1215562) in water samples used an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and demonstrated satisfactory recoveries. nih.gov
In the context of food contact materials, multi-analyte methods using GC-MS have been developed to determine the migration of substances, including esters, into food simulants. nih.gov These methods typically employ a liquid-liquid extraction step to isolate the analytes from the simulant before GC-MS analysis. nih.gov The validation of such methods includes assessing the recovery and precision at different concentration levels to ensure the data is reliable. nih.gov
Sample Preparation and Extraction Methodologies (e.g., LLE, SPE, MEPS)
Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte prior to instrumental analysis. While specific protocols for this compound are not extensively detailed in publicly available literature, methodologies employed for structurally similar compounds like other dicarboxylic acid esters can be adapted.
Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for separating analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases. nih.govutwente.nl For the extraction of moderately polar esters like this compound from aqueous samples, an organic solvent such as diethyl ether, ethyl acetate, or dichloromethane would be a suitable choice. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase and the solvent-to-sample ratio.
Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. researchgate.netnih.gov For this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would likely be effective for extraction from aqueous matrices. nih.govnih.gov The sample is loaded onto the conditioned cartridge, interfering substances are washed away with a weak solvent, and the target analyte is then eluted with a stronger organic solvent like methanol or acetonitrile. For non-aqueous samples, a normal-phase SPE sorbent could be employed.
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized form of SPE that utilizes a small amount of sorbent packed into a syringe. This technique significantly reduces solvent and sample consumption and allows for rapid extraction. While specific applications for this compound are not documented, MEPS could be a promising approach for its analysis in complex biological or environmental samples, given its advantages for other analytes.
A comparison of these techniques is presented in the table below.
| Technique | Principle | Advantages | Disadvantages | Potential Applicability to this compound |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, well-established. | Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation. | Suitable for initial cleanup and concentration from simple matrices. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | High recovery, high concentration factor, low solvent usage, can be automated. | Can be more expensive than LLE, method development may be required. | Highly suitable for a wide range of sample matrices, offering cleaner extracts than LLE. nih.govnih.gov |
| Microextraction by Packed Sorbent (MEPS) | A miniaturized version of SPE with the sorbent integrated into a syringe. | Very low sample and solvent volumes, fast, can be automated. | Lower capacity than traditional SPE, potential for matrix effects. | Promising for trace analysis in complex and volume-limited samples. |
Hyphenated Techniques for Enhanced Selectivity and Sensitivity
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the definitive identification and precise quantification of organic compounds like this compound in complex mixtures. chemijournal.comijarnd.comasdlib.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. chemijournal.com this compound, with an expected reasonable volatility, is well-suited for GC analysis. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. The mass spectrum of this compound is available in public databases, which can aid in its identification. For trace-level quantification, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity and selectivity. nih.govsemanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS): For samples where this compound may be present with non-volatile matrix components, or if derivatization for GC is not desired, LC-MS offers a robust alternative. researchgate.netscientiaricerca.com Reversed-phase liquid chromatography would be the likely mode of separation. The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.gov Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and to obtain structural information, which is particularly useful for complex sample matrices. nih.gov
The selection between GC-MS and LC-MS would depend on the specific analytical challenge, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
| Technique | Principle | Advantages for this compound Analysis | Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | High chromatographic resolution, provides structural information from fragmentation patterns, high sensitivity in SIM mode. chemijournal.comnih.gov | Requires the analyte to be volatile and thermally stable. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in the liquid phase followed by mass-based detection. | Applicable to a wider range of compounds, including less volatile ones; less sample cleanup may be needed compared to GC. researchgate.netscientiaricerca.com | Matrix effects can be more pronounced; ionization efficiency can be analyte-dependent. |
Computational and Theoretical Studies of Dimethyl Ethylsuccinate
Molecular Modeling and Conformational Analysis
Molecular modeling of dimethyl ethylsuccinate involves creating a computer-based representation of the molecule to simulate its behavior. A key aspect of this is conformational analysis, which aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies.
Due to the rotational freedom around its single bonds, this compound can adopt numerous conformations. The stability of these conformers is influenced by a variety of factors, including steric hindrance, torsional strain, and intramolecular interactions. Computational methods can systematically explore the potential energy surface of the molecule to locate low-energy conformers.
For esters of dicarboxylic acids, such as L-aspartic acid dimethyl ester, theoretical calculations at the ωB97X-D/aug-cc-pVTZ level have been used to determine stable conformers in both the isolated phase and in solution. researchgate.net These studies often involve a joint analysis of experimental data, like ³JHH coupling constants from NMR spectroscopy, and theoretical predictions to assign the most stable conformations in different environments. researchgate.net The relative stability of conformers in such molecules is determined by a balance of steric and hyperconjugative effects, with intramolecular hydrogen bonding playing a secondary role. researchgate.net
The general approach to conformational analysis involves several computational techniques:
Systematic Searches: These methods explore the conformational space by systematically rotating rotatable bonds by a defined increment.
Stochastic/Monte Carlo Methods: These approaches randomly alter the molecular geometry and accept or reject the new conformation based on its energy. slideshare.net
Molecular Dynamics: This technique simulates the movement of atoms over time, allowing the molecule to naturally explore different conformations. slideshare.net
These methods help in identifying the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. slideshare.net
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations are employed to investigate the electronic structure and energetics of this compound with high accuracy. These methods solve the Schrödinger equation (or a simplified form) for the molecule.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.netmpg.de
Density Functional Theory (DFT) is a widely used method that calculates the electronic energy based on the molecule's electron density. researchgate.netekb.eg It offers a good balance between accuracy and computational cost. researchgate.net
Quantum chemical calculations provide detailed information about the electronic structure of this compound. This includes the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals.
Key parameters obtained from these calculations include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. ppor.az
Partial Atomic Charges: These calculations can determine how electron density is distributed among the atoms in the molecule, which is crucial for understanding intermolecular interactions.
Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and other electronic effects that influence the molecule's stability and conformation. researchgate.net
For example, DFT studies on related alkenyl succinic anhydrides, using the B3LYP functional with a 6-31G(d,p) basis set, have been used to calculate properties like HOMO-LUMO gaps, chemical hardness, and electrophilicity, which provide insights into their stability and reactivity. ppor.azppor.az
Quantum chemical calculations are invaluable for studying chemical reactions involving this compound. They can be used to map out the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. rsc.org
This involves:
Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Its structure and energy determine the activation energy of the reaction. Computational methods can optimize the geometry of the transition state.
Calculating Reaction Energies: The difference in energy between reactants and products determines whether a reaction is exothermic or endothermic.
Determining Activation Energies: The energy difference between the reactants and the transition state provides the activation energy barrier, which is a key factor in determining the reaction rate.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of this compound in various environments, such as in a solvent or interacting with other molecules. nih.govrsc.org An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements over time. nih.gov
Applications of MD simulations for a molecule like this compound could include:
Solvation Studies: Simulating the molecule in a solvent like water or an organic solvent to understand how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. researchgate.netrutgers.edu
Interaction with Surfaces or Macromolecules: Simulating the interaction of this compound with, for example, a polymer matrix to understand its behavior as a plasticizer. nih.gov
Transport Properties: Calculating properties like diffusion coefficients.
MD simulations rely on a "force field," which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov The choice of force field is critical for the accuracy of the simulation. For example, in simulations of dimethyl sulfoxide (B87167) (DMSO) in water, various force fields like OPLS and AMBER have been tested and compared. rutgers.edunih.gov
Prediction of Spectroscopic Data
Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. nih.gov
Infrared (IR) and Raman Spectra: Quantum chemical calculations can compute the vibrational frequencies and intensities of a molecule. These can be compared with experimental IR and Raman spectra to help assign the observed peaks to specific vibrational modes. msu.ru
Nuclear Magnetic Resonance (NMR) Spectra: It is possible to calculate NMR chemical shifts and coupling constants. Comparing these with experimental data can help to confirm the structure and determine the conformational preferences of the molecule in solution. researchgate.netresearchgate.net
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For complex molecules, a combination of experimental and theoretical data often provides the most reliable characterization. researchgate.net
Structure-Reactivity and Structure-Selectivity Relationship Analysis
Computational studies can be used to establish relationships between the molecular structure of a compound and its chemical reactivity or selectivity. For a molecule like this compound, this could involve understanding how changes to its structure would affect its properties or its behavior in a chemical reaction.
This type of analysis often involves:
Quantitative Structure-Activity Relationship (QSAR): This approach correlates variations in the biological activity or chemical reactivity of a series of compounds with changes in their physicochemical properties, which can be calculated computationally. nih.gov
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the HOMO and LUMO can be used to predict the reactivity and selectivity of a molecule in various reactions, such as cycloadditions. nih.gov
Analysis of Reaction Mechanisms: By comparing the activation energies for different possible reaction pathways, computational chemistry can explain why a particular product (regioisomer or stereoisomer) is formed preferentially.
For example, in studies of Diels-Alder reactions, the reactivity and selectivity are analyzed using computed Gibbs free activation energies and by examining the frontier molecular orbitals of the reactants. nih.gov Similarly, in catalysis, computational screening of different ligands can help to understand and predict how the ligand structure influences the selectivity of a reaction. researchgate.net
Applications of Dimethyl Ethylsuccinate As a Building Block in Organic Synthesis
Synthesis of Complex Natural Products
There is no available scientific literature detailing the use of dimethyl ethylsuccinate as a key building block or starting material in the total synthesis of complex natural products. Synthetic routes to natural products typically employ more established or functionally versatile synthons.
Construction of Heterocyclic Compounds
No specific methodologies or reaction schemes have been found in the literature that employ this compound for the construction of heterocyclic ring systems. The synthesis of heterocycles generally relies on precursors with different functional group arrangements that are more amenable to cyclization reactions.
Precursor for Fine Chemicals and Specialty Materials
Beyond its inclusion in solvent blends like Rhodiasolv® IRIS, where it is one of several components, there is no information on this compound serving as a dedicated precursor for the synthesis of specific fine chemicals or specialty materials. google.com Its industrial role appears to be confined to its properties as a solvent.
Environmental Chemistry and Degradation Pathways of Dimethyl Ethylsuccinate
Biodegradation Studies
The biodegradation of dimethyl ethylsuccinate, particularly under anaerobic conditions, is a key area of research for understanding its environmental persistence and impact.
While direct studies on the anaerobic degradation of this compound are not extensively detailed in the available literature, the degradation pathways can be inferred from studies of related compounds. The anaerobic biodegradation of hydrocarbons is known to proceed primarily through the addition of fumarate, leading to the formation of substituted succinate (B1194679) metabolites nih.govresearchgate.net. In a similar fashion, it is proposed that this compound can be hydrolyzed to succinic acid and its corresponding alcohols, which can then enter central metabolic pathways.
In the context of anaerobic metabolism, the degradation of succinate itself is a well-understood process. For instance, the bacterium Clostridium kluyveri is known to have a specific anaerobic succinate degradation pathway involving several key enzymes nih.gov. This pathway includes the activation of succinate to succinyl-CoA, followed by reduction to succinate semialdehyde, which is further metabolized nih.gov. It is plausible that succinate derived from the hydrolysis of this compound would follow a similar degradation route in anaerobic environments.
A study on the anaerobic degradation of diethyl ether by the denitrifying bacterium Aromatoleum sp. strain HxN1 identified dimethyl 2-(1-ethoxyethyl)succinate as a metabolite nih.gov. This finding suggests a pathway where the ethyl group of a related succinate ester is involved in the initial enzymatic attack, leading to the formation of more complex succinate derivatives before the eventual breakdown of the molecule.
Microorganisms play a crucial role in the transformation of organic compounds in the environment. Succinate is a central intermediate in the metabolism of many organisms, including bacteria and fungi nih.govnih.gov. In anaerobic microbial communities, succinate is a key product of fermentation nih.govnih.gov. Gut microbiota, for example, produce succinate through the fermentation of carbohydrates nih.gov. This succinate can then be utilized by other bacteria in the community nih.gov.
The microbial transformation of this compound would likely begin with esterase enzymes that cleave the ester bonds, releasing succinic acid, methanol (B129727), and ethanol (B145695). These smaller molecules can then be readily assimilated by a wide range of microorganisms. Succinate itself can be metabolized through various pathways, such as the tricarboxylic acid (TCA) cycle under aerobic conditions, or fermentation pathways under anaerobic conditions, leading to products like propionate (B1217596) nih.gov.
The following table summarizes the key microbial processes involved in the transformation of succinate, which is a primary degradation product of this compound.
| Metabolic Process | Microorganism Type | Key Enzymes Involved (for Succinate) | End Products |
| Anaerobic Respiration | Denitrifying Bacteria | Succinate Dehydrogenase, Fumarate Reductase | Fumarate, Propionate |
| Fermentation | Fermentative Bacteria (Clostridium sp.) | Succinyl-CoA Synthetase, Succinate Semialdehyde Dehydrogenase | Propionate, CO2 |
| Tricarboxylic Acid (TCA) Cycle | Aerobic Bacteria and Fungi | Succinate Dehydrogenase | Fumarate, Malate, Oxaloacetate |
Substituted succinates are considered important biomarkers for identifying anaerobic hydrocarbon degradation in the environment nih.govresearchgate.net. The detection of specific succinate derivatives in environmental samples can serve as evidence for the microbial breakdown of parent hydrocarbon compounds nih.govresearchgate.net.
While this compound itself is not a hydrocarbon, its degradation would lead to an increase in the concentration of succinate and its downstream metabolites. Therefore, elevated levels of succinate, propionate, or specific branched-chain fatty acids derived from succinate metabolism could potentially serve as biomarkers for the biodegradation of this compound. The analysis of these compounds is typically performed using gas chromatography-mass spectrometry (GC-MS) after derivatization to more volatile forms, such as methyl or ethyl esters nih.govresearchgate.net.
Green Chemistry Principles in Synthesis and Application
The application of green chemistry principles to the synthesis and use of this compound is essential for minimizing its environmental footprint.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product primescholars.comjk-sci.com. The goal is to maximize the incorporation of all materials used in the process into the final product, thus reducing waste primescholars.comjk-sci.com.
The synthesis of this compound via direct esterification of succinic acid with methanol and ethanol represents a reaction with potentially high atom economy. The only byproduct in this ideal reaction is water.
Reaction: Succinic Acid + Methanol + Ethanol → this compound + 2 H₂O
To quantify the atom economy, the following formula is used:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
| Compound | Molecular Weight ( g/mol ) |
| Succinic Acid (C₄H₆O₄) | 118.09 |
| Methanol (CH₄O) | 32.04 |
| Ethanol (C₂H₆O) | 46.07 |
| Total Reactants | 196.20 |
| This compound (C₈H₁₄O₄) | 174.19 |
| Water (H₂O) | 18.02 |
Based on this, the theoretical atom economy for the direct esterification is:
% Atom Economy = (174.19 / 196.20) x 100 ≈ 88.78%
This high atom economy indicates that the direct esterification route is an efficient way to synthesize this compound from a green chemistry perspective.
The choice of solvents and other auxiliary substances in a chemical process is a critical aspect of green chemistry. Ideally, solvents should be non-toxic, biodegradable, and derived from renewable resources sigmaaldrich.comusc.edu.
In the synthesis of this compound, one approach to greener synthesis involves using one of the reactants as the solvent, thereby eliminating the need for an additional substance. For example, an excess of methanol or ethanol could serve as the reaction medium. Another green approach is the use of dimethyl carbonate (DMC) as both a reactant and a solvent ajrconline.orgresearchgate.net. DMC is a non-toxic and environmentally benign reagent that can be used for methylation and methoxycarbonylation ajrconline.orgresearchgate.netyoutube.com.
The following table presents some safer solvent alternatives that could be considered for the synthesis and application of this compound, should a solvent be necessary.
| Conventional Solvent | Greener Alternative(s) | Rationale for "Greener" Classification |
| Benzene (B151609) | Toluene, Cyclopentyl methyl ether (CPME) | Less carcinogenic than benzene whiterose.ac.uk. |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate/ethanol mixture | Derived from renewable resources, lower toxicity usc.edu. |
| Tetrahydrofuran (B95107) (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, less prone to peroxide formation sigmaaldrich.com. |
| N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (B87167) (DMSO), Cyrene™ | Lower toxicity, derived from renewable resources sigmaaldrich.com. |
By implementing these green chemistry principles, the synthesis and application of this compound can be made more sustainable and environmentally friendly.
Energy Efficiency in Synthetic Procedures
| Solvent Use | Often requires excess alcohol | Minimized / Recycled |
Utilization of Renewable Feedstocks
The shift from petrochemical-based manufacturing to sustainable alternatives is a central goal of green chemistry acs.orgjctjournal.com. This compound can be synthesized from precursors derived from renewable biomass, positioning it as a potentially bio-based chemical. The core structure of the molecule is derived from succinic acid and two alcohols (methanol and ethanol).
Succinic Acid from Biomass: Succinic acid is a key platform chemical that can be produced through the fermentation of sugars derived from various biomass sources, including corn waste, wood, and agricultural residues acs.orgnrel.gov. Bio-based succinic acid is a direct replacement for its petroleum-derived counterpart. Research has demonstrated efficient methods for the direct esterification of bio-based disodium (B8443419) succinate, a common product of fermentation, into Dimethyl succinate using CO₂ and methanol, highlighting a green route to succinate esters dntb.gov.ua. Another pathway involves the chemical conversion of furfural (B47365), which is produced from inedible agricultural cellulosic waste, into succinic acid nih.gov.
Alcohols from Biomass: The methyl and ethyl ester groups of this compound are derived from methanol and ethanol, respectively. Both alcohols are readily produced from renewable resources. Bio-ethanol is widely manufactured by fermenting sugars from sources like sugarcane, corn, or cellulosic biomass wur.nl. Bio-methanol can be produced from syngas generated through the gasification of biomass nih.gov.
The use of these bio-based feedstocks significantly improves the sustainability profile of this compound by reducing the dependence on fossil fuels and lowering the carbon footprint of the manufacturing process greenchemistry-toolkit.org.
Table 2: Potential Renewable Feedstocks for this compound Synthesis
| Component | Precursor | Potential Renewable Source(s) |
|---|---|---|
| Succinate Backbone | Succinic Acid | Fermentation of glucose/sugars (from corn, sugarcane, beets); Lignocellulosic biomass; Conversion of furfural nih.govcmu.ac.th |
| Methyl Ester Group | Methanol | Biomass gasification (syngas); Anaerobic digestion of waste |
| Ethyl Ester Group | Ethanol | Fermentation of sugars (from corn, sugarcane); Cellulosic ethanol from agricultural residues wur.nl |
Design for Degradation and Environmental Fate
One of the twelve principles of green chemistry is the "Design for Degradation," which stipulates that chemical products should be designed to break down into innocuous products at the end of their function and not persist in the environment nih.govmlsu.ac.in. Succinate esters are inherently designed for better biodegradability compared to more persistent compounds like phthalate (B1215562) diesters nih.govresearchgate.net.
The degradation of this compound in the environment is expected to proceed primarily through biological pathways. The ester linkages are susceptible to hydrolysis, a reaction catalyzed by esterase enzymes commonly found in soil and water microorganisms researchgate.net. This process breaks the molecule down into succinic acid, methanol, and ethanol.
Degradation Pathway:
Initial Hydrolysis: Microbial esterases cleave the ester bonds. This can happen in two steps, first forming monoesters (monomethyl ethylsuccinate or monoethyl methylsuccinate) and then succinic acid.
Metabolism of Products: The resulting products—succinic acid, methanol, and ethanol—are simple, naturally occurring substances. Microorganisms can readily use them as carbon sources, ultimately mineralizing them to carbon dioxide and water through central metabolic pathways like the Krebs cycle nih.gov.
Studies on a range of unsubstituted dialkyl succinates have shown that they are rapidly broken down by common soil bacteria, such as Rhodococcus rhodocrous, without the accumulation of stable, harmful metabolites nih.govresearchgate.net. The rate of biodegradation can be influenced by the length of the alkyl chains; however, for short-chain esters like this compound, rapid degradation is expected nih.gov. This inherent biodegradability ensures that the compound does not persist or bioaccumulate in the environment.
Table 3: Predicted Environmental Degradation Profile
| Degradation Process | Environmental Compartment | Expected Rate | Resulting Products |
|---|---|---|---|
| Biodegradation (Aerobic) | Soil, Water | Rapid | Succinic Acid, Methanol, Ethanol, CO₂, H₂O nih.gov |
| Hydrolysis (Abiotic) | Water | Moderate (pH dependent) | Succinic Acid, Methanol, Ethanol |
| Photolysis | Atmosphere, Water Surface | Slow to Negligible | Not a major pathway |
| Atmospheric Oxidation | Atmosphere | Moderate | Expected reaction with hydroxyl radicals |
Prevention of Waste Generation
The first principle of green chemistry states that it is better to prevent waste than to treat or clean it up after it has been created mlsu.ac.inresearchgate.net. Waste prevention in the synthesis of this compound focuses on maximizing the efficiency of the chemical conversion while minimizing byproducts and residual materials.
Atom Economy: The ideal synthesis of this compound via direct esterification of succinic acid with methanol and ethanol has a high theoretical atom economy, as the only byproduct is water.
Reaction: HOOC-CH₂-CH₂-COOH + CH₃OH + CH₃CH₂OH → CH₃OOC-CH₂-CH₂-COOCH₂CH₃ + 2H₂O
To maximize the practical atom economy, synthetic methods should aim for high conversion and selectivity, ensuring that all raw materials are incorporated into the final product as much as possible mdpi.com.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents, as catalysts can be used in small amounts and often recycled, thus reducing waste nih.gov. In esterification reactions, traditional liquid acid catalysts like sulfuric acid generate significant salt waste during neutralization. The use of recyclable solid acid catalysts or biocatalysts (enzymes) can eliminate this waste stream and often leads to higher product purity, simplifying purification and further reducing waste ajrconline.orgresearchgate.net.
Process Optimization: Continuous production processes, as opposed to batch reactions, can also contribute to waste reduction. Continuous methods, such as those utilizing catalytic distillation, can improve reaction efficiency, reduce side reactions, and minimize the need for solvent and purification steps, thereby preventing waste generation at the source google.com.
Table 4: Strategies for Waste Prevention in this compound Synthesis
| Strategy | Description | Impact on Waste Reduction |
|---|---|---|
| High Atom Economy Reaction | Choosing synthetic routes where the maximum amount of raw materials ends up in the product. | Minimizes byproduct formation. |
| Use of Catalysts | Employing recyclable heterogeneous catalysts or enzymes instead of stoichiometric reagents. | Eliminates waste from catalyst and neutralization steps; increases selectivity nih.gov. |
| Solvent Minimization | Conducting reactions in solvent-free conditions or using green, recyclable solvents. | Reduces volatile organic compound (VOC) emissions and liquid waste. |
| Process Intensification | Using continuous flow reactors or catalytic distillation to improve efficiency and yield. | Reduces reactor size, energy consumption, and byproduct formation google.com. |
| Raw Material Sourcing | Utilizing bio-based feedstocks. | Reduces reliance on finite resources and can be part of a circular economy model acs.org. |
Q & A
Q. What synthetic methodologies are recommended for producing dimethyl ethylsuccinate with high purity?
this compound, as an ester derivative, can be synthesized via esterification reactions. Key steps include:
- Reacting succinic acid derivatives with ethanol under acidic catalysis (e.g., sulfuric acid) .
- Purification via recrystallization or vacuum distillation to remove unreacted reagents and byproducts.
- Characterization using nuclear magnetic resonance (NMR) for structural validation and high-performance liquid chromatography (HPLC) for purity assessment . Note: Solvent selection and reaction time are critical to avoid side reactions like transesterification.
Q. Which analytical techniques are suitable for quantifying this compound in pharmaceutical formulations?
- Spectrofluorimetry : Utilizes eosin-G dye for selective detection, achieving sensitivity at µg/mL levels .
- HPLC with UV/IR detection : Provides high resolution for separating this compound from matrix interferences (e.g., excipients) .
- Mass spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns for confirmatory analysis . Calibration with certified reference materials (e.g., USP standards) ensures accuracy .
Q. How does solvent composition influence the solubility of this compound in antisolvent crystallization?
- Solubility is highly dependent on solvent polarity. Mixed solvents (e.g., ethanol-water systems) can modulate solubility via hydrophobic interactions .
- Experimental protocols involve:
- Phase diagrams to identify metastable zones.
- Monitoring oiling-out phenomena to prevent amorphous solid formation .
Temperature control (±0.1°C) and agitation rate are critical for reproducible crystal morphology .
Advanced Research Questions
Q. How can machine learning (ML) optimize the classification of this compound datasets with varying magnitudes?
- Algorithm selection : Extreme Learning Machine (ELM) combined with Stacked Autoencoders (SAE) improves training efficiency and classification accuracy for large datasets .
- Data preprocessing : Normalization and feature extraction (e.g., principal component analysis) reduce noise in spectral or chromatographic data .
- Validation : Cross-validation against datasets from independent studies (e.g., China Institute for Food and Drug Control) ensures generalizability .
Q. What experimental and computational strategies resolve contradictions in reported solubility data for this compound?
- Meta-analysis : Compare data across studies while controlling for variables like temperature, solvent purity, and measurement techniques (e.g., gravimetric vs. spectroscopic methods) .
- Thermodynamic modeling : Use activity coefficient models (e.g., NRTL or UNIQUAC) to predict solubility in untested solvent systems .
- Collaborative validation : Replicate experiments across labs using standardized protocols to identify systematic errors .
Q. How can antisolvent crystallization processes be designed to improve this compound yield and crystal quality?
- Process parameters : Optimize antisolvent addition rate, temperature, and mixing intensity to control supersaturation .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time crystal size distribution analysis .
- Scale-up considerations : Maintain geometric and dynamic similarity between lab-scale and pilot-scale reactors to preserve crystal morphology .
Methodological Considerations for Data Reproducibility
- Reference standards : Use USP-certified this compound for calibration to minimize batch-to-b variability .
- Data transparency : Report raw datasets with metadata (e.g., instrument settings, environmental conditions) to facilitate replication .
- Ethical guidelines : Avoid data manipulation; discrepancies between experimental results and theoretical models should be discussed as limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
